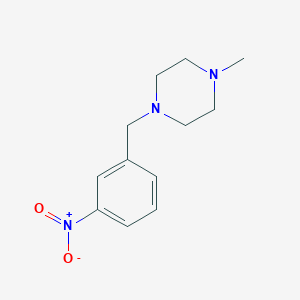
4-(Pyridin-3-yl)thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Pyridin-3-yl)thiazol-2-amine hydrobromide” is a chemical compound with the molecular formula C8H8BrN3S . It has been studied for its potential use as a corrosion inhibitor for mild steel in hydrochloric acid solutions .
Synthesis Analysis
The compound can be synthesized using a modified synthesis procedure . The synthesis and structural characterization of similar compounds have been reported .
Molecular Structure Analysis
The molecular structure of the compound has been analyzed using quantum chemistry calculations . These calculations were used to study the relationship between the inhibition efficiency and the molecular structure of the inhibitor .
Chemical Reactions Analysis
The compound has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a molecular weight of 177.23 g/mol . The compound exhibits single-layer adsorption characteristics .
Applications De Recherche Scientifique
1. Crystal Structural Analysis
- Böck et al. (2021) reported on the synthesis and structural characterization of compounds including N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide, focusing on their crystal structures and hydrogen bonding patterns. These findings provide insights into the molecular conformations and intermolecular interactions of similar compounds (Böck et al., 2021).
2. Corrosion Inhibition
- Farahati et al. (2020) studied the effectiveness of 4-(pyridin-3-yl) thiazol-2-amine (PyTA) as a corrosion inhibitor for copper in HCl solution. The study demonstrated that PyTA can provide significant protection against corrosion, making it a potential candidate for industrial applications (Farahati et al., 2020).
3. Chemical Reactivity and Tautomerism
- Bhatia et al. (2013) explored the dynamic tautomerism and divalent N(I) character in N‐(pyridin‐2‐yl)thiazol‐2‐amine. Their quantum chemical analysis revealed competitive isomeric structures, shedding light on the electron distribution and tautomeric preferences in this class of compounds (Bhatia et al., 2013).
4. Potential in Drug Design
- Bavetsias et al. (2016) discovered N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors in drug design. Their structure-based design offers insights into developing specific inhibitors for various biological targets (Bavetsias et al., 2016).
5. Synthesis and Anticancer Evaluation
- Megally Abdo and Kamel (2015) focused on synthesizing a series of compounds including 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines. They assessed their in vitro anticancer activity against various human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Megally Abdo & Kamel, 2015).
6. Antimicrobial and Antitumor Studies
- Xun-Zhong et al. (2020) synthesized zinc(II) complexes with pyridine thiazole derivatives and evaluated their antimicrobial and antitumor properties. Their findings suggest that these complexes could be developed into bioactive materials with therapeutic applications (Xun-Zhong et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
4-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S.BrH/c9-8-11-7(5-12-8)6-2-1-3-10-4-6;/h1-5H,(H2,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYPBNJDNPUSRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590824 |
Source


|
| Record name | 4-(Pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yl)thiazol-2-amine hydrobromide | |
CAS RN |
147311-08-8 |
Source


|
| Record name | 4-(Pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)

![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)
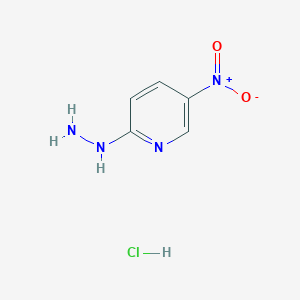



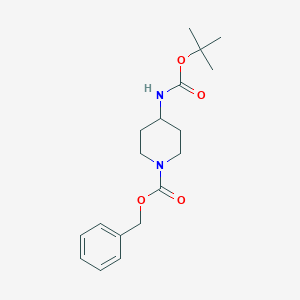
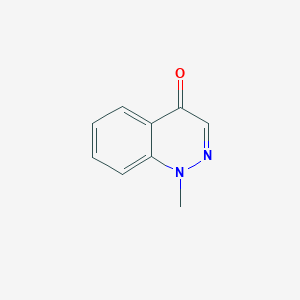

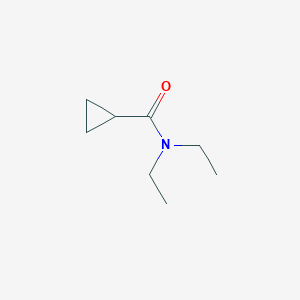
![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)
